N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC1749392
Molecular Formula: C25H21N5O3
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21N5O3 |
|---|---|
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C25H21N5O3/c26-22-19(24(31)27-16-18-9-6-14-33-18)15-20-23(28-21-10-4-5-12-29(21)25(20)32)30(22)13-11-17-7-2-1-3-8-17/h1-10,12,14-15,26H,11,13,16H2,(H,27,31) |
| Standard InChI Key | DAMDQEJEZBNBET-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CO4)C(=O)N5C=CC=CC5=N3 |
Introduction
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a unique tricyclic structure with multiple functional groups. It includes a furan ring, an imino group, and a phenylethyl side chain, making it of interest in medicinal chemistry and materials science due to its potential biological activities and structural complexity.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. Initial steps may include the formation of the triazatricyclo framework through cyclization reactions involving appropriate precursors. Subsequent modifications would involve introducing the furan-2-ylmethyl and 2-phenylethyl groups through nucleophilic substitution or coupling reactions.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Complex tricyclic structure with a furan ring and imino group | Features a propyl side chain; potential biological activities |
| 7-Ethyl-6-imino-13-methyl | Contains an ethyl group | Potential antimicrobial properties |
| 7-(butan-2-yl)-6-imino | Features a butanoyl side chain | Explored for unique catalytic properties |
| 7-[3-(1H-imidazol-1-yl)propyl] | Incorporates an imidazole ring | Studied for enhanced biological activity |
These compounds share structural elements but differ in their side chains and functional groups, influencing their biological activities and chemical reactivity.
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume